molecular formula C13H10N2O3 B12434792 2-(pyridin-4-ylcarbamoyl)benzoic acid CAS No. 69537-50-4

2-(pyridin-4-ylcarbamoyl)benzoic acid

Cat. No.: B12434792
CAS No.: 69537-50-4
M. Wt: 242.23 g/mol
InChI Key: RLEVXODSFIUNMV-UHFFFAOYSA-N
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Description

2-(pyridin-4-ylcarbamoyl)benzoic acid is an organic compound with the molecular formula C13H10N2O3 and a molecular weight of 242.23 g/mol This compound is characterized by the presence of a pyridine ring attached to a benzoic acid moiety through a carbamoyl linkage

Preparation Methods

The synthesis of 2-(pyridin-4-ylcarbamoyl)benzoic acid can be achieved through several synthetic routes. One common method involves the hydrothermal reaction of pyridyl amide functionalized benzoic acid . The reaction conditions typically include the use of a suitable solvent, elevated temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

2-(pyridin-4-ylcarbamoyl)benzoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(pyridin-4-ylcarbamoyl)benzoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of coordination polymers and other complex molecules . In biology, it has potential applications in the development of new drugs and therapeutic agents. In the field of medicine, it may be explored for its potential pharmacological properties. Additionally, it is used in various industrial processes, including the production of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of 2-(pyridin-4-ylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2-(pyridin-4-ylcarbamoyl)benzoic acid can be compared with other similar compounds, such as phthalic acid 4-pyridylmonoamide and N-pyridin-4-yl-phthalamic acid . These compounds share structural similarities but may differ in their chemical properties and applications.

Properties

CAS No.

69537-50-4

Molecular Formula

C13H10N2O3

Molecular Weight

242.23 g/mol

IUPAC Name

2-(pyridin-4-ylcarbamoyl)benzoic acid

InChI

InChI=1S/C13H10N2O3/c16-12(15-9-5-7-14-8-6-9)10-3-1-2-4-11(10)13(17)18/h1-8H,(H,17,18)(H,14,15,16)

InChI Key

RLEVXODSFIUNMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=NC=C2)C(=O)O

Origin of Product

United States

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